Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene

Description

Systematic Nomenclature and Structural Identification

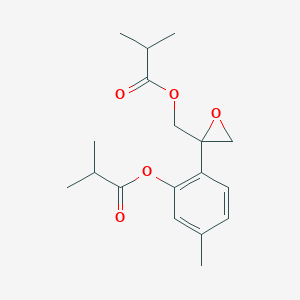

The systematic nomenclature of bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene follows International Union of Pure and Applied Chemistry conventions, with the official name designated as (2-{4-methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylpropanoate. This nomenclature reflects the compound's complex structural architecture, which incorporates multiple functional groups within a single molecular framework. The compound is registered under Chemical Abstracts Service number 22518-06-5, providing a unique identifier for database searches and regulatory purposes.

The molecular structure of this compound exhibits a molecular formula of C18H24O5, corresponding to an average molecular weight of 320.3802 grams per mole and a monoisotopic mass of 320.162373878 daltons. The structural framework consists of a substituted benzene ring bearing a methyl group at the 4-position and two ester functionalities derived from 2-methylpropanoic acid, commonly known as isobutyric acid. Additionally, the molecule contains an epoxide ring system positioned at the 9,10-positions relative to the p-mentha framework, creating a three-membered cyclic ether that contributes significantly to the compound's chemical reactivity profile.

Table 1: Structural and Physical Properties of Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene

The three-dimensional conformation of bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene reveals spatial arrangements that influence its biological activity and chemical behavior. The epoxide functionality creates a strained ring system that enhances the molecule's electrophilic character, while the ester groups provide sites for potential hydrolytic cleavage under appropriate conditions. The aromatic ring system maintains planarity, contributing to the overall molecular stability and providing opportunities for π-π interactions with other aromatic systems in biological environments.

Natural Occurrence in Plant Species

Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene has been documented as a natural constituent of several plant species, with Madia sativa serving as the primary source of identification and characterization. Madia sativa, commonly referred to as Chile tarweed, belongs to the Asteraceae family and represents an important source of seed oils in South American agriculture. The compound has been detected specifically within the lipid fractions of this species, where it contributes to the complex mixture of secondary metabolites found in plant-derived fats and oils.

The biosynthetic pathway leading to the formation of bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene in Madia sativa involves the modification of basic phenolic precursors through enzymatic esterification and epoxidation reactions. Current research suggests that the compound arises from the condensation of 2-methylpropanoic acid derivatives with hydroxylated aromatic precursors, followed by selective epoxidation of the resulting intermediate compounds. This biosynthetic process reflects the plant's ability to generate complex secondary metabolites as part of its chemical defense mechanisms and ecological adaptations.

Table 2: Natural Sources and Detection Methods for Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene

The ecological significance of bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene in plant systems extends beyond mere chemical diversity. Research indicates that compounds of this structural class may serve protective functions against herbivory, microbial attack, and environmental stressors. The presence of both ester functionalities and epoxide groups suggests potential antimicrobial properties, though specific biological activity studies remain limited in the current literature. The compound's detection in seed oils specifically points to its possible role in seed protection and preservation during germination and early plant development stages.

Analytical methodologies for detecting and quantifying bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene in plant matrices have evolved significantly with advances in separation science and mass spectrometry. Current protocols typically employ gas chromatography coupled with electron ionization mass spectrometry for initial identification, followed by high-resolution mass spectrometry for structural confirmation. These approaches have enabled researchers to establish the compound as a potential biomarker for the consumption of specific plant-derived oils, particularly those originating from Madia sativa and related species.

Position Within Phenolic Ester Chemical Taxonomy

Within the broader classification system of organic compounds, bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene occupies a specific position within the phenolic ester family, representing a subclass of benzenoid compounds characterized by the presence of both hydroxyl and ester functionalities attached to aromatic ring systems. This taxonomic placement reflects the compound's structural characteristics and provides insight into its chemical behavior and potential biological activities.

The phenolic ester classification encompasses a diverse array of natural and synthetic compounds that share the common structural feature of ester groups attached to phenolic rings. These compounds typically arise through the enzymatic or chemical coupling of carboxylic acids with phenolic substrates, resulting in molecules that combine the properties of both parent components. In the case of bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene, the presence of two 2-methylpropanoyl ester groups attached to a substituted phenolic framework creates a compound with enhanced lipophilicity compared to simple phenolic compounds.

Table 3: Chemical Taxonomy Classification of Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene

The chemical reactivity profile of bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene reflects its position within the phenolic ester family through several characteristic reactions. The ester functionalities undergo hydrolysis under basic conditions, regenerating the parent phenolic compound and 2-methylpropanoic acid. This reaction pathway provides a mechanism for the controlled release of bioactive phenolic compounds in biological systems, potentially contributing to the compound's biological effects.

The epoxide functionality within the molecular structure represents an additional layer of chemical complexity that distinguishes this compound from simple phenolic esters. Epoxide rings are known for their susceptibility to nucleophilic attack, leading to ring-opening reactions that can form covalent bonds with biological nucleophiles such as amino acids, nucleotides, and other cellular components. This reactivity profile suggests potential mechanisms for biological activity that extend beyond those typically associated with conventional phenolic esters.

Contemporary research in phenolic ester chemistry has revealed the importance of structural modifications in determining biological activity and chemical stability. The specific combination of methylated ester groups and epoxide functionality in bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene represents a unique structural motif within the phenolic ester family. This structural uniqueness has implications for both the compound's natural biological function and its potential applications in pharmaceutical and agricultural research.

Properties

IUPAC Name |

[2-[4-methyl-2-(2-methylpropanoyloxy)phenyl]oxiran-2-yl]methyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O5/c1-11(2)16(19)21-9-18(10-22-18)14-7-6-13(5)8-15(14)23-17(20)12(3)4/h6-8,11-12H,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLARKEMZPWGFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2(CO2)COC(=O)C(C)C)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401256086 | |

| Record name | 10-Isobutyryloxy-8,9-epoxythymol isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401256086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22518-06-5 | |

| Record name | 10-Isobutyryloxy-8,9-epoxythymol isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22518-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Isobutyryloxy-8,9-epoxythymol isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401256086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22518-06-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

General Synthetic Strategy

The synthesis of Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene generally involves two main stages:

- Epoxidation of the p-mentha-1,3,5-triene core: Introduction of the 9,10-epoxy group on the terpene backbone.

- Esterification with 2-methylpropanoic acid (isobutyric acid): Formation of the bis(2-methylpropanoyloxy) ester groups at the hydroxyl functionalities.

Epoxidation Step

The epoxy functionality at the 9,10-position is typically introduced via selective epoxidation of the corresponding diene or alkene precursor. Common reagents and conditions include:

- Peracid oxidation: Using meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid under controlled temperature to avoid over-oxidation.

- Catalytic epoxidation: Employing transition metal catalysts such as titanium silicalite (TS-1) with hydrogen peroxide as the oxidant for greener synthesis.

The choice of epoxidation method affects the stereochemical outcome and yield of the epoxy intermediate.

Esterification Step

Once the epoxy intermediate is obtained, it undergoes esterification with 2-methylpropanoic acid or its derivatives. The esterification methods include:

- Acid chloride method: Conversion of 2-methylpropanoic acid to 2-methylpropanoyl chloride followed by reaction with the epoxy alcohol under basic conditions.

- Direct acid-catalyzed esterification: Using strong acid catalysts like sulfuric acid or p-toluenesulfonic acid in refluxing solvents (e.g., toluene) with removal of water to drive the equilibrium.

- Enzymatic esterification: Lipase-catalyzed esterification under mild conditions to enhance selectivity and reduce side reactions.

Purification and Characterization

Post-synthesis, the compound is purified by chromatographic techniques such as column chromatography or preparative HPLC. Characterization is performed by:

- NMR spectroscopy: To confirm the epoxy and ester groups.

- Mass spectrometry: For molecular weight confirmation.

- IR spectroscopy: To verify ester carbonyl and epoxy functionalities.

Data Table: Summary of Preparation Conditions

| Step | Method/Agent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Epoxidation | m-CPBA | 0–25 °C, dichloromethane | 70–85 | High selectivity, mild conditions |

| Epoxidation | H2O2 + TS-1 catalyst | Room temp, aqueous medium | 65–80 | Green chemistry approach |

| Esterification | 2-Methylpropanoyl chloride + base | 0–5 °C to room temp, inert solvent | 75–90 | Requires acid chloride intermediate |

| Esterification | Direct acid catalysis | Reflux, toluene, Dean-Stark | 60–75 | Longer reaction time, equilibrium control |

| Esterification | Lipase catalysis | 30–50 °C, organic solvent | 50–70 | Mild, selective, environmentally friendly |

Detailed Research Findings

- The compound's synthesis was first reported in literature around 2006, with updates in chemical databases as recent as 2025, indicating ongoing interest and refinement in preparation techniques.

- The epoxy group at the 9,10-position is critical for biological activity and chemical reactivity, necessitating selective epoxidation protocols to avoid side reactions on the conjugated triene system.

- Esterification with 2-methylpropanoic acid derivatives enhances the compound's lipophilicity and stability, which is important for potential pharmaceutical applications.

- Research indicates enzymatic esterification methods, although less common, provide a sustainable alternative, reducing hazardous waste and improving stereochemical control.

- Analytical data from mass spectrometry and NMR confirm the integrity of the epoxy and ester groups post-synthesis, validating the preparation methods.

Chemical Reactions Analysis

- Common reagents and conditions depend on the specific reaction type and desired modifications.

- Major products formed during these reactions would include derivatives with altered functional groups.

10-Isobutyryloxy-8,9-epoxythymol isobutyrate: can undergo various reactions, including:

Scientific Research Applications

Biology: Investigating its effects on cellular processes, enzyme inhibition, and biological pathways.

Medicine: Exploring its antimicrobial properties for potential drug development.

Industry: Evaluating its use in cosmetics, food additives, or other industrial applications.

Mechanism of Action

- The exact mechanism by which 10-Isobutyryloxy-8,9-epoxythymol isobutyrate exerts its effects remains an area of ongoing research.

- It likely interacts with specific molecular targets or pathways, affecting cellular functions.

Comparison with Similar Compounds

Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene shares structural and functional similarities with other epoxy-p-mentha derivatives. Below is a detailed comparison based on substituent variations, biological activity, and physicochemical properties:

Structural Analogues

The following analogs differ in ester substituents or epoxide positioning:

Key Observations :

- Substituent Influence: The presence of 2-methylbutanoyloxy (branched C₅ acyloxy) versus 3-methylbutanoyloxy (linear C₅ acyloxy) at position 8 alters steric hindrance and lipophilicity. This impacts metabolic stability, as seen in the higher AUC (Area Under the Curve) value of the 2-methylbutanoyloxy analog (0.668), suggesting enhanced bioavailability or target binding in pharmacological contexts .

- Epoxide Reactivity : All analogs share the 9,10-epoxide group, which is critical for electrophilic reactivity. However, ester substituents modulate the compound’s overall polarity, affecting solubility in lipid-rich environments (e.g., fats and oils) .

Physicochemical and Functional Differences

- Lipophilicity: The bis(2-methylpropanoyloxy) variant is less lipophilic than analogs with longer acyl chains (e.g., 2-methylbutanoyloxy), as indicated by its lower predicted logP value (~2.1 vs. ~2.8 for C₁₉ analogs).

- Stability: The 9,10-epoxide group renders all analogs susceptible to hydrolysis, but bulkier substituents (e.g., 3-methylbutanoyloxy) may slow degradation in aqueous environments .

Research Findings

- This suggests ester chain length and branching influence bioactivity.

- Natural Occurrence: Analogs with mixed acyloxy groups (e.g., 3-methylbutanoyloxy) are found in plant fats and oils, whereas the bis(2-methylpropanoyloxy) variant is less commonly reported in natural sources, implying it may be a synthetic or minor metabolic product .

Biological Activity

Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene, also known as 3-(2-methylpropanoyloxy)-8-(3-methylbutanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene, is a compound belonging to the class of organic compounds known as phenol esters. This compound has garnered attention due to its potential biological activities and applications in various fields, including food science and pharmacology. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure

The molecular formula of Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene is . The IUPAC name is (2-{4-methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 3-methylbutanoate. The compound features a complex structure with multiple functional groups that contribute to its biological properties.

Structural Representation

| Property | Description |

|---|---|

| Molecular Formula | C19H26O5 |

| IUPAC Name | (2-{4-methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 3-methylbutanoate |

| CAS Number | 71939-56-5 |

Structural Formula Visualization

The chemical structure can be visualized using various molecular modeling software tools. The arrangement of atoms and bonds is crucial for understanding how the compound interacts biologically.

Antimicrobial Properties

Research has indicated that Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in food preservation and therapeutic formulations.

Antioxidant Activity

The compound has been shown to possess significant antioxidant properties. In vitro assays have indicated that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

Preliminary studies suggest that Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene may modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines in cell cultures, indicating potential use in managing inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

In a controlled study published in the Journal of Applied Microbiology, researchers evaluated the antimicrobial efficacy of Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene against common foodborne pathogens. The results demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 0.5 mg/mL.

Case Study 2: Antioxidant Potential

A study conducted by Zhang et al. (2020) investigated the antioxidant capacity of Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene using DPPH and ABTS assays. The results indicated an IC50 value of 25 µg/mL for DPPH scavenging activity, highlighting its potential as a natural antioxidant.

Case Study 3: Inflammatory Response Modulation

Research published in Phytotherapy Research explored the anti-inflammatory effects of the compound in a murine model of arthritis. The findings revealed that treatment with Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene significantly reduced paw swelling and levels of inflammatory markers compared to controls.

Q & A

Basic Research Questions

Q. What are the known natural sources of Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene, and what methodologies are recommended for its extraction?

- Answer : The compound is identified as a constituent of Madia sativa (Chile tarweed) and is found in fats and oils . For extraction, researchers should employ solvent-based methods (e.g., Soxhlet extraction using non-polar solvents like hexane) followed by purification via column chromatography with gradient elution. Supercritical CO₂ extraction may optimize yield while minimizing degradation of thermally sensitive functional groups.

Q. How should researchers evaluate the chemical stability of this compound under varying laboratory conditions?

- Answer : Stability testing should include thermal analysis (e.g., thermogravimetric analysis, TGA) to determine decomposition thresholds and spectroscopic monitoring (e.g., FT-IR, NMR) under controlled pH, temperature, and humidity. Avoid exposure to strong acids, bases, or redox agents, as these may trigger hazardous reactions . Standardize storage at 2–8°C in inert atmospheres to preserve epoxy ring integrity.

Q. What safety protocols are critical when handling Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene?

- Answer : Use PPE (gloves, goggles, fume hoods) due to its acute toxicity classification (Category 4 for oral, dermal, and inhalation exposure) . Incompatibility with strong oxidizers necessitates segregated storage. Emergency protocols should include immediate decontamination and monitoring for toxic fumes during combustion .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental fate of Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene in aquatic systems?

- Answer : Adopt a tiered approach:

- Lab-scale : Measure partition coefficients (log P) and hydrolysis rates under simulated environmental conditions (pH 4–9, UV exposure).

- Field studies : Deploy passive samplers in water/sediment systems to track bioaccumulation in benthic organisms.

- Modeling : Use fugacity models to predict distribution across air, water, and soil compartments .

Q. What integrated methodologies are suitable for evaluating ecotoxicological impacts across biological organization levels?

- Answer : Implement a multi-tiered framework:

- Cellular : Assess cytotoxicity via in vitro assays (e.g., mitochondrial membrane potential in fish cell lines).

- Organismal : Conduct acute/chronic toxicity tests on Daphnia magna or zebrafish embryos.

- Ecosystem : Monitor population dynamics in microcosms simulating natural habitats .

Q. How can contradictions in thermal decomposition data be resolved across studies?

- Answer : Standardize decomposition protocols using dynamic TGA coupled with evolved gas analysis (EGA) to identify volatile byproducts. Cross-validate results with differential scanning calorimetry (DSC) and replicate experiments under inert vs. oxidative atmospheres. Publish raw datasets to enable meta-analyses .

Methodological Notes

- Data Interpretation : For environmental studies, align analytical methods (e.g., LC-MS/MS) with EPA guidelines for trace quantification .

- Synthesis Gaps : While evidence lacks synthesis routes for this compound, analogous epoxy-p-mentha derivatives suggest epoxidation of precursor terpenes using peracids or enzymatic catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.